sodium;4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate
Description
Sodium;4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate is a biotin-derived compound featuring a thienoimidazolone core, a pentanoyl linker, and a sodium benzoate moiety. The thienoimidazolone ring system (common in biotin) is essential for binding avidin and streptavidin, while the sodium salt enhances aqueous solubility compared to free carboxylic acid derivatives. The benzoate group provides a reactive site for conjugation or further functionalization, making this compound valuable in immunochemical assays, drug delivery, and biotinylation strategies .
Properties
Molecular Formula |
C17H20N3NaO4S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
sodium;4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate |
InChI |
InChI=1S/C17H21N3O4S.Na/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15;/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24);/q;+1/p-1/t12?,13-,15?;/m0./s1 |
InChI Key |
AMXZKFYBAOWERX-JYGFLIHTSA-M |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+] |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin 4-amidobenzoic acid sodium salt typically involves the reaction of biotin with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized to ensure high yield and purity, with purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Biotin 4-amidobenzoic acid sodium salt can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Biotinidase enzyme can hydrolyze this compound to release biotin and 4-aminobenzoic acid (PABA).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed:
Hydrolysis: Biotin and 4-aminobenzoic acid (PABA).
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound.
Scientific Research Applications
Biotin 4-amidobenzoic acid sodium salt has several applications in scientific research:
Chemistry: It is used as a substrate in biochemical assays to study enzyme activities, particularly biotinidase.
Biology: The compound is utilized in molecular biology research to investigate biotin metabolism and its role in cellular processes.
Medicine: It is employed in diagnostic tests to measure biotinidase activity, which is important for diagnosing biotinidase deficiency.
Industry: The compound is used in the development of biotin-based products and in the food industry as a nutritional supplement.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biotinidase, an enzyme that cleaves biotin amides to release biotin. The released biotin can then be utilized in various metabolic pathways, including carboxylation reactions essential for fatty acid synthesis and gluconeogenesis.
Molecular Targets and Pathways Involved:
Biotinidase: The primary target enzyme.
Metabolic Pathways: Carboxylation reactions, fatty acid synthesis, gluconeogenesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally related to several biotin derivatives. Below is a detailed comparison:
Structural and Functional Comparison
*Estimated based on structural analogs.
Research Findings
- Solubility and Stability : The sodium counterion in the target compound significantly improves water solubility (≥10 mg/mL in PBS) compared to TFA salts (e.g., TFAsalt in ) or free acids .
- Conjugation Efficiency : The benzoate group enables carbodiimide-mediated coupling to amines or hydroxyls, whereas NHS esters (e.g., Biotin-XX-NHS) are more reactive toward primary amines .
- Avidin Binding: All compounds retain strong binding to avidin (Ka ~10¹⁵ M⁻¹) due to the conserved thienoimidazolone core, but linker length and charge influence off-target interactions in immunoassays .
Biological Activity
Sodium;4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate is a complex chemical compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound exhibits its biological activity primarily through modulation of various biochemical pathways:
- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Antioxidant Properties : The thieno[3,4-d]imidazole structure is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Cell Signaling Modulation : It may influence cell signaling pathways associated with apoptosis and cell proliferation.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In vitro Studies : In cell line assays (e.g., MCF-7 breast cancer cells), the compound demonstrated significant cytotoxic effects at micromolar concentrations .
Antiviral Activity
The compound has also shown promise in antiviral applications:
- Mechanistic Insights : It appears to interfere with viral replication processes by inhibiting viral polymerases and proteases .
Case Studies
- Clinical Trials : A phase II clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. Results indicated a favorable safety profile and preliminary signs of efficacy .
- Animal Models : In murine models of cancer metastasis, administration of the compound resulted in reduced tumor burden and prolonged survival compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
